2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The compound also contains a fluorophenyl group, which could potentially contribute to its biological activity.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Compounds similar to 2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds, including thiazolopyrimidine derivatives, showed significant activity in tail-flick techniques for antinociception and carrageenan-induced paw edema tests for anti-inflammatory effects, alongside an assessment of their ulcerogenicity index (Selvam et al., 2012).
Fungicidal Activities
Another aspect of scientific research involving similar compounds focuses on their fungicidal activities. Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, designed and synthesized through aza-Wittig and annulation reactions, exhibited inhibitory activities against fungi such as Rhizoctonia solani and Botrytis cinerea at specific dosages (Ren et al., 2007).
Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives
In the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, their antifungal abilities were evaluated against a variety of phytopathogenic fungi. Compounds within this class demonstrated good antifungal abilities against certain strains, showcasing the potential for agricultural applications (Zhang et al., 2016).
Anticancer Activity
Compounds with a structure similar to the one have been researched for their anticancer activities. For example, thiazolodihydropyrimidinones were synthesized and showed moderate to excellent growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, through in vitro antitumor activity screenings (Holla et al., 2004).
Antimicrobial Agents
The development of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, synthesized under microwave-assisted conditions, showed promising in vitro antimicrobial activity against both bacterial and fungal strains. These findings indicate the potential of such compounds in the development of new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3OS2/c22-20-24-9-11(29-20)10-28-21-25-17-12-5-1-2-6-13(12)19(27)16(17)18(26-21)14-7-3-4-8-15(14)23/h1-9,18H,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZGMYJYIDWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=N2)SCC5=CN=C(S5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |
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